molecular formula C10H9F3O2 B1588768 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone CAS No. 503464-99-1

1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Cat. No.: B1588768
CAS No.: 503464-99-1
M. Wt: 218.17 g/mol
InChI Key: FPJNPSGNLVIBBS-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-trifluoromethylphenyl)ethanone is a chemical compound with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol . It is known for its unique structure, which includes a trifluoromethyl group and a methoxy group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone typically involves the reaction of 2-methoxy-5-trifluoromethylbenzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of boron tribromide in dichloromethane at low temperatures . The reaction conditions must be carefully controlled to ensure high yield and purity of the product.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

1-(2-Methoxy-5-trifluoromethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Methoxy-5-trifluoromethylphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The methoxy group may also play a role in modulating the compound’s activity by influencing its electronic properties and steric interactions .

Comparison with Similar Compounds

1-(2-Methoxy-5-trifluoromethylphenyl)ethanone can be compared with other similar compounds, such as:

  • 1-(2-Hydroxy-5-trifluoromethylphenyl)ethanone
  • 1-(4-Methoxy-3-trifluoromethylphenyl)ethanone
  • 1-(2-Methoxyphenyl)ethanone

These compounds share structural similarities but differ in the position and nature of substituents on the phenyl ring. The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs .

Properties

IUPAC Name

1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6(14)8-5-7(10(11,12)13)3-4-9(8)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJNPSGNLVIBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433137
Record name 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503464-99-1
Record name 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2′-methoxy-5′-trifluoromethyl-acetophenone was prepared as follow (US2003/0109574): In a water bath at room temperature, to a solution of trifluoromethane sulfonic acid (5 ml, 56.7 mmol) under argon was slowly added a solution of 4-trifluoromethyl-anisol (2.0 g, 11.35 mmol) in acetic anhydride (2.15 ml, 22.7 mmol). The resulting dark mixture was stirred for 3 hours at room temperature then poured onto ice water (26 ml). The product was extracted several times with ether. The ethereal layer was washed with a 10% solution of sodium hydrogenocarbonate, water, dried over sodium sulfate and concentrated to dryness. The residue was purified by flash chromatography over silica gel (gradient cyclohexane/dichloromethane: 0-50%) to yield 2′-methoxy-5′-trifluoromethyl-acetophenone (1.7 g, 67%) as a white solid.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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